Methyl 2-(1-Methyl-5-oxo-3-pyrrolidinyl)acetate
Description
Methyl 2-(1-methyl-5-oxo-3-pyrrolidinyl)acetate (IUPAC name: methyl 2-(5-oxopyrrolidin-3-yl)acetate) is a pyrrolidinone derivative with a methyl ester functional group. Its molecular formula is C₇H₁₁NO₃, and its structure features a five-membered lactam ring (pyrrolidinone) substituted with a methyl ester side chain at the 3-position . Key identifiers include PubChem CID 54291197 and MDL number MFCD24556952. The compound appears as a white to yellow solid, though detailed physicochemical data (e.g., melting/boiling points) remain unreported .
Properties
IUPAC Name |
methyl 2-(1-methyl-5-oxopyrrolidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9-5-6(3-7(9)10)4-8(11)12-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBLSPQZUAXOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The foundational approach involves N-alkyl-L-proline esters as precursors. For example, N-methyl-L-proline methyl ester (formula (2) in) undergoes condensation with acetonitrile anion in tetrahydrofuran (THF) at -10°C to 25°C. Subsequent treatment with methyl Grignard reagent (e.g., CH₃MgBr) forms a β-keto nitrile intermediate, which reacts with hydroxylamine to yield a hydroxamic acid derivative (formula (3a) in). This intermediate is pivotal for constructing the pyrrolidinyl backbone.
Cyclization and Dehydration
The hydroxamic acid intermediate undergoes cyclization using sulfuric acid in a THF/water mixture at 0°C to reflux (3–48 hours). This step concurrently dehydrates the structure, forming the 5-membered pyrrolidinone ring. The product, 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole , is isolated via extraction with ethyl acetate and dried over MgSO₄.
Table 1: Key Reaction Conditions for Cyclization
| Parameter | Value/Range |
|---|---|
| Temperature | 0°C to reflux |
| Time | 3–48 hours |
| Solvent System | THF/H₂O (3:1 v/v) |
| Acid Catalyst | H₂SO₄ (95%) |
| Yield | 75–89% |
Pyroglutamic Acid-Derived Pathways
Esterification of (S)-Pyroglutamic Acid
(S)-Pyroglutamic acid (formula (5) in) is esterified with methanol or ethanol using sulfuric acid as a catalyst. For methyl ester formation, 18.3 kg of pyroglutamic acid reacts with 20.09 kg dimethyl sulfate at 60°C under nitrogen, achieving >85% conversion.
Dianion-Mediated Ring Expansion
The ester reacts with a Na/Li salt of acetone oxime dianion in THF/hexane (-10°C to ambient). This forms a β-keto oxime intermediate, which cyclizes under acidic conditions (H₂SO₄, 0.5–3 hours) to yield 5(S)-(3-methyl-5-isoxazolyl)-2-pyrrolidinone (formula (7) in).
Reduction and N-Alkylation
The lactam (formula (7)) is reduced using LiAlH₄ or borane-THF to the cyclic amine (formula (8)), followed by N-methylation with formaldehyde/formic acid. This two-step process achieves >90% enantiomeric excess (ee) for the final product.
Table 2: Reduction and Alkylation Parameters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Lactam Reduction | LiAlH₄ in THF, 0°C–25°C | 92% yield |
| N-Methylation | HCHO/HCOOH, 30°C–60°C | 89% yield, 94% ee |
Alternative Cyclization Strategies
Thiazole Ring Formation
1-(4-(Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid reacts with thiourea derivatives to form thiazole intermediates. Though distinct from the target ester, this underscores the versatility of pyrrolidinone substrates in heterocycle synthesis.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-Methyl-5-oxo-3-pyrrolidinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(1-Methyl-5-oxo-3-pyrrolidinyl)acetate has shown potential in drug development due to its structural characteristics that allow for various modifications.
1.1. Antifungal Activity
Recent studies have highlighted the compound's antifungal properties. For instance, derivatives of pyrrolidine compounds have demonstrated efficacy against several fungal pathogens, including Phytophthora infestans and Fusarium solani. These compounds are being explored as candidates for agricultural fungicides due to their broad-spectrum activity against plant pathogens .
1.2. Neuropharmacological Studies
The compound's structure suggests potential applications in neuropharmacology. Pyrrolidine derivatives are known to interact with neurotransmitter systems, which could lead to the development of treatments for neurological disorders. Research is ongoing to evaluate their effectiveness in modulating synaptic transmission and neuroprotection .
Agricultural Applications
The agricultural sector is increasingly interested in the use of this compound as a biopesticide.
2.1. Fungicidal Properties
Research indicates that this compound can inhibit the growth of various fungal strains that affect crops. Its application could reduce reliance on traditional chemical fungicides, promoting sustainable agricultural practices .
2.2. Plant Growth Regulation
There is emerging evidence that certain pyrrolidine derivatives can act as plant growth regulators, enhancing growth rates and crop yields under specific conditions. This aspect is under investigation to determine the optimal concentrations and application methods for effective results .
Materials Science
In materials science, this compound is being evaluated for its potential use in synthesizing new polymers and materials.
3.1. Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers with tailored properties for specific applications, such as coatings or adhesives. Its reactivity allows for functionalization that can enhance material performance .
3.2. Nanomaterials Development
Research is also exploring the use of this compound in developing nanomaterials with unique electronic or optical properties, which could be beneficial in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-(1-Methyl-5-oxo-3-pyrrolidinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone Derivatives
(a) 5-Methyl-2-pyrrolidone
- Structure : A lactam with a methyl group at the 5-position.
- Key Differences : Unlike the target compound, 5-methyl-2-pyrrolidone lacks the methyl ester side chain and is primarily used as a polar solvent .
- Applications : Industrial solvent for polymers and resins, contrasting with the target compound’s undefined applications .
(b) Piracetam
- Structure: A nootropic drug with a pyrrolidinone ring and a 2-oxo-pyrrolidine acetamide group.
- Key Differences : Piracetam includes an acetamide moiety instead of a methyl ester, enabling blood-brain barrier penetration and cognitive-enhancing effects .
(c) (2-Oxo-1-pyrrolidinyl)acetic Acid
- Structure : Carboxylic acid analog of the target compound.
- Key Differences : The free carboxylic acid group increases reactivity and acidity compared to the methyl ester. Safety data indicate skin and eye irritation hazards, suggesting ester derivatives may offer improved stability and reduced toxicity .
Heterocyclic Ester Derivatives
(a) Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate
- Structure : Tetrazole ring substituted with a hydroxyphenyl group and methyl ester.
- Key Differences: The tetrazole ring enables diverse coordination modes in metal-organic frameworks (MOFs), unlike the pyrrolidinone ring. Crystal structure analysis reveals intramolecular O–H⋯N hydrogen bonds and offset π-π interactions, which are absent in the target compound .
(b) Ethyl 2-[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate
- Structure : Imidazole core with 4-chlorophenyl and ester substituents.
Impurities and Byproducts
(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid
- Structure: Pyrrolidinone ring with a butanoic acid side chain.
- Key Differences : As an impurity in pharmaceuticals, this compound underscores the importance of esterification in modulating pharmacokinetics. The target compound’s ester group may enhance metabolic stability compared to carboxylic acid analogs .
Comparative Data Table
Research Findings and Gaps
- Biological Activity: No data exist for the target compound, whereas imidazole and tetrazole esters show promise in drug discovery .
- Safety : Ester derivatives may mitigate irritation risks associated with carboxylic acids, but empirical safety data are lacking .
Biological Activity
Methyl 2-(1-Methyl-5-oxo-3-pyrrolidinyl)acetate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological characterization, and research findings related to this compound, supported by data tables and case studies.
Synthesis and Structural Characteristics
This compound is part of the 5-oxopyrrolidine family, which has been synthesized through various methods involving pyrrolidine derivatives. The structural formula can be represented as follows:
This compound features a pyrrolidine ring with a carbonyl group and an ester functional group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-oxopyrrolidine derivatives, including this compound. The compound has shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1–8 µg/mL |
| Escherichia coli | >64 µg/mL |
| Pseudomonas aeruginosa | >64 µg/mL |
The compound displayed significant activity against MRSA, with MIC values ranging from 1 to 8 µg/mL, indicating its potential as a therapeutic agent against resistant strains .
Anticancer Activity
The anticancer properties of this compound have also been evaluated. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that this compound could reduce cell viability significantly.
Table 2: Anticancer Activity Against A549 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Methyl 2-(1-Methyl-5-oxo...) | 100 | 66 |
| Cisplatin | 100 | 45 |
The results indicated that while the compound reduced A549 cell viability to 66%, it was less effective than cisplatin, a standard chemotherapeutic agent . However, it exhibited favorable low cytotoxicity against non-cancerous cells, suggesting a selective action against cancer cells.
Case Studies and Research Findings
In a study conducted on various derivatives of the pyrrolidine family, compounds similar to this compound were evaluated for their structure-activity relationships. The presence of specific substituents on the pyrrolidine ring significantly influenced both antimicrobial and anticancer activities. For instance, compounds with nitro groups demonstrated enhanced activity against Gram-positive pathogens .
Another notable finding was the ability of these compounds to inhibit key enzymes involved in bacterial resistance mechanisms. Molecular docking studies suggested that interactions between the compound and bacterial DNA-gyrase could explain its potent antibacterial effects .
Q & A
Q. What are the common synthetic routes for Methyl 2-(1-Methyl-5-oxo-3-pyrrolidinyl)acetate?
Methodological Answer: Synthesis typically involves cyclization of pyrrolidinone precursors or coupling reactions. For example:
-
Cyclocondensation : Reacting substituted pyrrolidinones with methyl acetates under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours) .
-
Esterification : Using activated esters (e.g., methyl chloroacetate) with 1-methyl-5-oxo-3-pyrrolidinyl intermediates in anhydrous solvents like THF .
-
Table 1 : Common reagents and conditions:
Step Reagents/Conditions Purpose Reference 1 Ethanol, piperidine, 0–5°C, 2h Cyclization 2 THF, methyl chloroacetate, 24h Esterification
Q. How is this compound characterized for purity and structure?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (70:30 v/v) for impurity profiling .
- NMR : NMR (DMSO-) identifies methyl ester protons (δ 3.6–3.7 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected m/z: 199.1 [M+H]) .
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .
- Light Sensitivity : Protect from UV exposure due to the oxo-pyrrolidinyl moiety; use amber vials .
- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., chiral pyrrolidinones) to direct stereochemistry .
- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed coupling with chiral ligands (e.g., BINAP) to achieve enantiomeric excess >90% .
- Case Study : Ethyl 5-[(1-adamantyl)methyl]-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate was synthesized with 83% yield using adamantylmethylamine, demonstrating steric control .
Q. What strategies resolve contradictions in bioactivity data for derivatives?
Methodological Answer:
- 3D-QSAR Modeling : Build computational models using Schrödinger Maestro to correlate substituent effects (e.g., methyl vs. phenyl groups) with activity .
- In Silico Docking : Identify binding interactions with target proteins (e.g., PI3Kα) using AutoDock Vina .
- Validation : Cross-check with in vitro assays (e.g., kinase inhibition IC) to resolve discrepancies between predicted and observed activity .
Q. How are impurities profiled and quantified in this compound?
Methodological Answer:
-
Impurity Identification : Common impurities include 2-oxopyrrolidin-1-yl butanoic acid (Imp. A, CAS 67118-31-4) and pyridin-2-ol (Imp. C, CAS 72762-00-6) .
-
Quantitative Analysis : Use a validated HPLC method with a detection limit of 0.05% for each impurity .
-
Table 2 : Key impurities and thresholds:
Impurity CAS No. Threshold (%) Imp. A 67118-31-4 ≤0.1 Imp. C 72762-00-6 ≤0.1
Q. What reaction optimization techniques improve yield in scaled-up synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30 minutes at 120°C, improving yield by 15% .
- Solvent Screening : Replace THF with dimethylacetamide (DMAc) to enhance solubility of polar intermediates .
- Case Study : Methyl dihydrojasmonate synthesis achieved 98% purity by optimizing temperature (50°C) and catalyst loading (5% Pd/C) .
Q. How is computational chemistry applied to predict physicochemical properties?
Methodological Answer:
- LogP Calculation : Use MarvinSketch (ChemAxon) to estimate partition coefficient (LogP = 2.31), aligning with experimental data .
- pKa Prediction : ADMET Predictor (Simulations Plus) identifies the ester group’s pKa (~4.2), critical for protonation studies .
- Molecular Dynamics : GROMACS simulations assess conformational stability of the pyrrolidinyl ring in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
